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Compound of Interest

Compound Name: PAC-113

Cat. No.: B1574744

For Researchers, Scientists, and Drug Development
Professionals

These application notes provide a comprehensive overview of PAC-113, a promising
antimicrobial peptide, for the investigation of oral candidiasis. This document details the
mechanism of action of PAC-113, its in vitro and in vivo efficacy, and provides detailed
protocols for its evaluation.

Introduction

Oral candidiasis, predominantly caused by Candida albicans, is a common opportunistic
infection, particularly in immunocompromised individuals.[1] PAC-113 is a 12-amino-acid
antimicrobial peptide derived from the naturally occurring human salivary protein, histatin 5.[1]
[2] It has demonstrated significant antifungal activity against various Candida species and has
been evaluated in clinical trials for the treatment of oral candidiasis in HIV-positive patients,
showing safety and efficacy comparable to standard treatments like Nystatin.[2] PAC-113's
mechanism of action, which involves disruption of the fungal cell membrane and induction of
reactive oxygen species, makes it a valuable tool for research and a potential therapeutic
agent.[3]

Mechanism of Action

PAC-113 exerts its antifungal effect through a multi-step process that leads to fungal cell death:
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» Electrostatic Binding: The cationic nature of PAC-113 facilitates its initial binding to the

negatively charged components of the Candida albicans cell wall.

» Receptor-Mediated Translocation: The peptide then interacts with the Ssa2 protein, a cell

wall protein on the surface of Candida albicans, which aids in its translocation across the cell

membrane into the cytoplasm.[2]

 Membrane Permeabilization: Upon entering the cell, PAC-113 disrupts the integrity of the

fungal cell membrane, leading to increased permeability.[2]

o Mitochondrial Targeting and Oxidative Stress: PAC-113 also targets the fungal mitochondria,

leading to the production of reactive oxygen species (ROS). This induction of oxidative stress

contributes significantly to fungal cell destruction.[3]

Data Presentation: In Vitro Efficacy of PAC-113

The following tables summarize the quantitative data on the in vitro activity of PAC-113 against

various Candida species.

Table 1: Minimum Inhibitory Concentrations (MIC) of PAC-113 against Candida Species

Candida Species Strain Type MIC (pg/mL) Reference
Candida albicans ATCC 10231 3.1 [4]

Candida albicans ATCC 44505 3.1 [4]

Candida glabrata Clinical Isolate Susceptible [4]

Candida parapsilosis Clinical Isolate Susceptible [4]
Candida tropicalis Clinical Isolate Susceptible [4]
Candida albicans ATCC 10231 3.1-16 [51[6]

Note: The efficacy of PAC-113 can be reduced in the presence of high salt concentrations.[2]

Table 2: Time-Kill Kinetics of PAC-113 against Candida albicans
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Time (minutes) % Cell Killing (at 1x MIC) Reference
10 Not Specified [1]
20 Not Specified [1]
30 Not Specified [1]
60 Not Specified [1]
120 87% [1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory
Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3
guidelines.[7]

Materials:

PAC-113 peptide

» Candida isolates

o RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
 Sterile 96-well microtiter plates

e Spectrophotometer

» Sterile water and saline

o Positive control antifungal (e.g., Fluconazole)

Negative control (medium only)

Procedure:
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e Preparation of PAC-113 Stock Solution: Prepare a stock solution of PAC-113 in sterile water.

e Preparation of Candida Inoculum: a. Culture Candida isolates on Sabouraud Dextrose Agar
for 24-48 hours. b. Suspend several colonies in sterile saline. c. Adjust the turbidity of the
suspension to a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL) using a
spectrophotometer at 530 nm. d. Dilute the adjusted inoculum in RPMI 1640 medium to
achieve a final concentration of 0.5-2.5 x 103 CFU/mL.

o Assay Setup: a. In a 96-well plate, perform serial two-fold dilutions of PAC-113 in RPMI 1640
medium to achieve a range of desired concentrations. b. Add 100 pL of the diluted Candida
inoculum to each well containing the PAC-113 dilutions. c. Include a positive control
(inoculum with a standard antifungal) and a negative control (inoculum in medium without
any antifungal).

 Incubation: Incubate the plate at 35°C for 24-48 hours.

o MIC Determination: The MIC is the lowest concentration of PAC-113 that causes a
significant inhibition of visible growth (approximately 50% reduction in turbidity) compared to
the growth control.

Protocol 2: Anti-Biofilm Activity Assay using Crystal
Violet

This protocol quantifies the ability of PAC-113 to inhibit biofilm formation.[8][9][10]

Materials:

PAC-113 peptide

Candida isolates

Sabouraud Dextrose Broth supplemented with glucose

Sterile 96-well flat-bottom microtiter plates

Phosphate Buffered Saline (PBS)
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* 0.1% Crystal Violet solution
e 95% Ethanol

e Microplate reader
Procedure:

» Biofilm Formation: a. Prepare a standardized Candida suspension (1 x 10r7 CFU/mL) in
Sabouraud Dextrose Broth. b. Add 100 pL of the suspension to each well of a 96-well plate.
c. Add 100 pL of PAC-113 at various concentrations to the wells. Include a no-drug control.
d. Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

e Washing: a. Gently aspirate the medium and planktonic cells from each well. b. Wash the
wells twice with 200 pL of sterile PBS to remove non-adherent cells.

e Staining: a. Add 125 pL of 0.1% crystal violet solution to each well and incubate at room
temperature for 15 minutes. b. Remove the crystal violet solution and wash the wells twice
with PBS.

e Destaining and Quantification: a. Add 200 uL of 95% ethanol to each well to destain the
biofilm. b. Incubate for 10-15 minutes. c. Transfer 100 uL of the ethanol solution from each
well to a new plate. d. Measure the absorbance at 570 nm using a microplate reader. The
absorbance is proportional to the biofilm mass.

Protocol 3: Cytotoxicity Assay using MTT

This assay assesses the potential toxicity of PAC-113 against mammalian cells, such as
human oral keratinocytes.[11][12]

Materials:
e PAC-113 peptide
e Human oral keratinocytes (or other relevant cell line)

e Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
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o Sterile 96-well plates

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

¢ Dimethyl sulfoxide (DMSOQO)
e Microplate reader
Procedure:

o Cell Seeding: Seed human oral keratinocytes into a 96-well plate at a density of 1 x 104
cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

o Treatment: a. Remove the culture medium and replace it with fresh medium containing
various concentrations of PAC-113. b. Include a vehicle control (medium without PAC-113).
c. Incubate for 24 hours.

o MTT Addition: a. Add 20 pL of MTT solution to each well and incubate for 4 hours at 37°C.

e Formazan Solubilization: a. Remove the medium containing MTT. b. Add 100 pL of DMSO to
each well to dissolve the formazan crystals.

» Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Cell viability is proportional to the absorbance.

Protocol 4: Murine Model of Oropharyngeal Candidiasis

This protocol describes a common method to establish an in vivo model of oral candidiasis to
evaluate the efficacy of PAC-113.[13][14][15][16][17]

Materials:
e PAC-113 formulation (e.g., mouthrinse)
e Candida albicans strain

e Immunocompromised mice (e.g., BALB/c mice treated with cortisone acetate)

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b1574744?utm_src=pdf-body
https://www.benchchem.com/product/b1574744?utm_src=pdf-body
https://www.benchchem.com/product/b1574744?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3671943/
https://bio-protocol.org/exchange/minidetail?id=7858767&type=30
https://journals.asm.org/doi/10.1128/aac.45.11.3195-3197.2001
https://www.researchgate.net/publication/221688581_Mouse_Model_of_Oropharyngeal_Candidiasis
https://www.tandfonline.com/doi/full/10.4161/viru.23529
https://www.benchchem.com/product/b1574744?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Cortisone acetate

Sterile cotton swabs

Anesthetic agent (e.g., ketamine/xylazine cocktail)

Sabouraud Dextrose Agar plates
Procedure:

e Immunosuppression: a. Administer cortisone acetate (e.g., 225 mg/kg) subcutaneously to the
mice on days -1, 1, and 3 relative to infection to induce immunosuppression.

 Infection: a. On day 0, anesthetize the mice. b. Inoculate the oral cavity with a cotton swab
saturated with a suspension of Candida albicans (e.g., 10"6 CFU/mL). The swab is typically
placed sublingually for a defined period (e.g., 75 minutes).

o Treatment: a. Begin treatment with the PAC-113 formulation at a specified time post-infection
(e.g., 24 hours). b. Administer the treatment as per the study design (e.g., topical application
to the oral cavity once or twice daily for several days). c. Include a vehicle control group and
a positive control group (e.g., treated with Nystatin).

» Evaluation of Fungal Burden: a. At the end of the treatment period, euthanize the mice. b.
Excise the tongue and/or oral tissues. c. Homogenize the tissues in sterile saline. d. Plate
serial dilutions of the homogenate on Sabouraud Dextrose Agar plates. e. Incubate the
plates and count the number of Colony Forming Units (CFU) to determine the fungal burden.

 Clinical Scoring (Optional): The severity of the oral lesions can be scored visually based on
the extent of white plaques and erythema.

Visualizations
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Caption: Mechanism of action of PAC-113 against Candida albicans.
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Caption: Experimental workflow for evaluating PAC-113 efficacy.
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Caption: Logical relationships of PAC-113 properties and advantages.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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